Succinylsulfathiazole
Succinylsulfathiazole
N-succinylsulfathiazole is a member of 1,3-thiazoles. It derives from a sulfathiazole.
Brand Name:
Vulcanchem
CAS No.:
116-43-8
VCID:
VC0001912
InChI:
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19)
SMILES:
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2
Molecular Formula:
C13H13N3O5S2
Molecular Weight:
355.4 g/mol
Succinylsulfathiazole
CAS No.: 116-43-8
Inhibitors
VCID: VC0001912
Molecular Formula: C13H13N3O5S2
Molecular Weight: 355.4 g/mol
CAS No. | 116-43-8 |
---|---|
Product Name | Succinylsulfathiazole |
Molecular Formula | C13H13N3O5S2 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid |
Standard InChI | InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) |
Standard InChIKey | SKVLYVHULOWXTD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 |
Melting Point | 193.5 °C |
Description | N-succinylsulfathiazole is a member of 1,3-thiazoles. It derives from a sulfathiazole. |
Solubility | 51.4 [ug/mL] |
Synonyms | 4'-(2-thiazolylsulfamoyl)succinanilic acid succinylsulfathiazole succinylsulfathiazole monohydrate sulfasuccithiazole |
PubChem Compound | 5315 |
Last Modified | Nov 11 2021 |
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